Hong Han,
Chang Liu,
Jingquan Sha,
Yu Wang,
Chunyao Dong,
Mingjun Li,
Tiying Jiao
PMID: 34517619
DOI:
10.1016/j.talanta.2021.122751
Abstract
Developing a convenient and accurate method for the determination of acetaminophen (APAP) content is very vital, and ferrocene (Fc) based nanocomposites coupled with polyoxometalates (POMs) as electrochemical sensor is a promising approach to address the issues. Herein, a new ternary nanocomposite of Fc based carbon nanomaterials (Fc-rGO) with PMo
(Fc-rGO/PMo
, rGFP-n) was successfully fabricated, and the electrochemical activities and APAP detection of rGFP-n as electro-active materials were systematically investigated, and results of the differential pulse voltammetry (DPV) and electro-active surface area (0.0332 cm
) show that rGFP-1 is an excellent electrochemical sensor for APAP, and the proportion of Fc in rGFP-n can affect the charge transfer between APAP and rGFP. Under the optimal experimental conditions, rGFP-1 can be used to detect APAP with the limit of detection (LOD) of 13.27 nM (S/N = 3), the sensitivity of 36.81μA⋅μM
cm
, and the detection range from 1×10
to 1×10
M, meeting the lowest plasma concentration of APAP (1.3 mM).
Miu Kitahara,
Hiroki Sakamoto,
Ryuto Kimura,
Keiko Ikoma-Seki
PMID: 34511551
DOI:
10.11405/nisshoshi.118.840
Abstract
Capsule endoscopy has revealed that nonsteroidal anti-inflammatory drugs may cause damage not only to the stomach but also to the small intestine, which has become one of the most serious issues in gastroenterology. However, few studies have reported the effect of ibuprofen (IBP), which is widely prescribed worldwide, on the small intestine, and it remains unclear whether IBP can cause small intestinal damage. We have previously shown that acetaminophen (APAP), which is used as an antipyretic/analgesic drug, inhibits IBP-induced gastric damage by suppressing matrix metalloprotease-13 (MMP-13) gene expression. In this study, we investigated the ability of IBP to induce small intestinal damage and the efficacy of APAP against IBP-induced small intestinal damage in rats.
Nonfasted male Sprague-Dawley rats were orally administered with IBP (200mg/kg) and then euthanized at various time points (0, 4, 8, 16, and 24h) after the administration. The small intestine, jejunum, and ileum were removed, and intestinal lesions were measured. To elucidate the efficacy of APAP against IBP-induced small intestinal damage, the rats were treated with IBP (200mg/kg) with or without APAP (200mg/kg), and small intestinal damage was evaluated 24h after the administration. Moreover, the expression levels of GAPDH, TNFα, iNOS, and MMP-13 genes were determined at various time points (8, 16, and 24h) by RT-qPCR.
The oral administration of IBP induced obvious small intestinal damage, which was found to be significant at 24h (p<0.05 vs 0h, Dunnett's test). The coadministration of APAP significantly prevented IBP-induced damage (p<0.05, Student's t-test). In addition, the expression levels of TNFα and iNOS genes were significantly increased by IBP (p<0.01 and p<0.05 vs. vehicle, respectively, Tukey-Kramer test), whereas the cotreatment with APAP suppressed the increases at 8h. Moreover, compared with the vehicle, the IBP treatment significantly increased the expression level of the MMP-13 gene (p<0.01) at each time point (8, 16, and 24h, Tukey-Kramer test), whereas the APAP cotreatment significantly suppressed the increase (p<0.01 vs. IBP at 8h, p<0.05 vs. IBP at 16 and 24h, Tukey-Kramer test).
This study suggested that a single administration of IBP was associated with the risk of inducing small intestinal ulcers in rats, and APAP could prevent IBP-induced small intestinal damage by suppressing the MMP-13 gene expression.
Mingxue Li,
Jianfei Sun,
Qiong Mei,
Bo Wei,
Zexiu An,
Haijie Cao,
Chao Zhang,
Ju Xie,
Jinhua Zhan,
Wenxing Wang,
Maoxia He,
Qiao Wang
PMID: 34492993
DOI:
10.1016/j.jhazmat.2021.126250
Abstract
The research on the mechanisms and kinetics of radical oxidation in peracetic acid-based advanced oxidation processes was relatively limited. In this work, HO
and organic radicals mediated reactions of acetaminophen (ACT) were investigated, and the reactivities of important organic radicals (CH
COO
and CH
COOO
) were calculated. The results showed that initiated reaction rate constants of ACT are in the order: CH
COO
(5.44 × 10
M
s
) > HO
(7.07 × 10
M
s
) > CH
O
1.57 × 10
M
s
) > CH
COOO
(3.65 × 10
M
s
) >>
CH
(5.17 × 10
M
s
) > CH
C
O (1.17 × 10
M
s
) > CH
OO
(11.80 M
s
). HO
, CH
COO
and CH
COOO
play important roles in ACT degradation. CH
COO
is another important radical in the hydroxylation of aromatic compounds in addition to HO
. Reaction rate constants of CH
COO
and aromatic compounds are 1.40 × 10
- 6.25 × 10
M
s
with addition as the dominant pathway. CH
COOO
has high reactivity to phenolate and aniline only among the studied aromatic compounds, and it was more selective than CH
COO
. CH
COO
-mediated hydroxylation of aromatic compounds could produce their hydroxylated products with higher toxicity.
Marcelo Carlos Bortoluzzi,
Alessandra Reis
PMID: 34391556
DOI:
10.1016/j.jebdp.2021.101536
Abstract
Zanjir M, Sgro A, Lighvan NL, Yarascavitch C, Shah PS, da Costa BR, Azarpazhooh A. Efficacy and Safety of Postoperative Medications in Reducing Pain after Nonsurgical Endodontic Treatment: A Systematic Review and Network Meta-analysis. J Endod. 2020 Oct;46(10):1387-1402.e4. doi: 10.1016/j.joen.2020.07.002. Epub 2020 Jul 12. PMID: 32668310.
Information not available.
Systematic review with network meta-analysis.
Laurence Weinberg,
Elizabeth Chiam,
Jadon Karp,
Leonid Churilov,
Rinaldo Bellomo
PMID: 34429149
DOI:
10.1186/s13104-021-05749-8
Abstract
We performed a single-center double-blinded, randomized trial to investigate the hemodynamic effects of IV paracetamol in patients with chronic liver disease (CLD) undergoing liver transplantation surgery. Patients with CLD are particularly susceptible to hemodynamic derangements given their low systemic vascular resistance state. Accordingly, hypotension is common in this setting. The hemodynamic effects of IV paracetamol in patients undergoing elective liver transplantation are unknown, therefore we evaluated whether the intraoperative administration of IV paracetamol in patients with chronic liver disease undergoing liver transplantation results in adverse hemodynamic effects. The primary end point was a change in systolic blood pressure 30-min after the preoperative infusion.
Twenty-four participants undergoing liver transplantation surgery were randomly assigned to receive a single bolus of IV paracetamol (1 g paracetamol + 3.91 g mannitol per 100 mL) (n = 12) or placebo (0.9% Saline 100 mL) (n = 12). All participants completed their study intervention, and there were no breaches or violations of the trial protocol. Baseline characteristics were similar in both groups. There were no significant differences regarding surgical duration, intraoperative use of fluids, and intraoperative noradrenaline use. After the administration of paracetamol there were no significant differences observed in blood pressure or other hemodynamic parameters when compared to placebo.
Iwona Popiolek,
Piotr Hydzik,
Pawel Jagielski,
Monika Zrodlowska,
Karol Mystek,
Grzegorz Porebski
PMID: 34440958
DOI:
10.3390/medicina57080752
Abstract
: Over-the-counter availability and a good safety profile make paracetamol one of the most common analgesics in developed countries but also the leading cause of liver failure due to overdose. The objectives of the study were to identify modifiable risk factors for severe hepatotoxicity following paracetamol overdose in adults.
: A retrospective cohort study involved the consecutive adult patients hospitalized in a toxicological center over a period of seven years due to paracetamol overdose. Complete medical datasets of laboratory and anamnestic variables were analyzed and validated by means of logistic regression model.
: A total of 185 patients entered the study, including 25 individuals who developed severe hepatotoxicity (plasma aminotransferases levels above 1000 UI/L) and 31 individuals with mild to moderate liver injury (plasma aminotransferases levels above upper normal range, but below 1000 UI/L). In the univariable analysis, significant hepatotoxicity risk factors were male gender, alcohol abuse, an ingested paracetamol dose, and a timespan from ingestion to hospital admission. The later one was the only significant risk factor in the multivariable model (adjusted odds ratio 1.08; 95% CI: 1.03-1.12).
: A delay in hospital admission, resulting in a delayed administration of disease-specific treatment outweighs any other known risk factors of paracetamol-induced hepatotoxicity.
Yilin Xiong,
Chao Zeng,
Michael Doherty,
Monica S M Persson,
Jie Wei,
Marienke van Middelkoop,
Guanghua Lei,
Weiya Zhang
PMID: 34380727
DOI:
10.1136/bmjopen-2021-048652
Abstract
Symptomatic treatments for osteoarthritis (OA) provide only small-to-moderate efficacy over placebo in randomised controlled trials (RCTs). Treatment guidelines therefore have emphasised the need to identify predictors of treatment response through subgroup and multiple regression analysis. Individual participant data (IPD) meta-analysis is recommended as an efficient approach for this purpose. To our knowledge, this has not been undertaken for oral non-steroidal anti-inflammatory drugs (NSAIDs), including paracetamol, in OA. In this IPD meta-analysis, we aim to identify RCTs with specific mechanistic features related to OA pain, such as joint inflammation. We hypothesise that NSAIDs may work better for participants with joint inflammation, whereas paracetamol may not.
A comprehensive literature search will be conducted on the databases of Web of Science, Embase, Medline, CINAHL, AMED and the Cochrane Library from 1 January 1998 to 1 December 2020. All RCTs related to oral NSAIDs or paracetamol including placebo-controlled trials in people with OA that have evaluated pain-related peripheral risk factors (eg, clinically detected knee effusion, synovial hypertrophy or effusion on imaging, knee morning stiffness, elevated serum C-reactive protein (CRP) level) and/or central pain risk factors (eg, pain elsewhere, depression, anxiety, sleep disturbance) will be retrieved. The outcome will be change in pain from baseline. Change in function and patient global assessment will also be included as outcomes if available. Investigators of all eligible trials will be contacted for IPD. Multilevel regression models will be used to identify predictors for the specific (active-placebo) and the overall treatment effect (change from baseline in active group).
No identifiable data will be included in this study and no formal ethics approval is required as no new data collection will be processed. Results of this hypothesis-driven IPD meta-analysis will be disseminated through conference presentations and publication in peer-reviewed journals.
CRD42020165098.
Takeshi Mochizuki,
Koichiro Yano,
Katsunori Ikari,
Ken Okazaki
PMID: 34393156
DOI:
10.2169/internalmedicine.6607-20
Abstract
Objectives We aimed to investigate the safety of zoledronic acid (ZOL) combined with acetaminophen (APAP) regarding both the adverse events and the efficacy of ZOL combined with an eldecalcitol (ELD) in a randomized clinical trial conducted in patients with primary osteoporosis. Methods A total of 109 patients were administered ZOL 5 mg and then were randomly assigned to the following groups (3:2:1): those treated with ZOL, those treated with ZOL combined with APAP and ELD, and those treated with ZOL combined with ELD. For the analyses, the groups were classified into four treatment groups: patients treated with APAP (APAP group) and without APAP (non-APAP group), and those treated with ELD (ELD group) and without ELD (non-ELD group). The incidence rates of symptomatic adverse events were compared between the APAP and non-APAP groups, and the efficacy was compared between the ELD and non-ELD groups. Results In the APAP and non-APAP groups, the incidence rates of symptomatic adverse events were 20.6% and 44.6% (p=0.009), respectively. Age and APAP use were found to be significant factors associated with adverse events. The percent changes in the bone mineral density values from baseline (ΔBMD) in the ELD and non-ELD groups at 12 months were 8.2% and 6.2% for the lumbar spine, 4.2% and 4.0% for the total hip, and 3.9% and 2.2% for the femoral neck, respectively. The ΔBMD of all sites did not differ significantly between the ELD and non-ELD groups. Conclusion In ZOL treatment, the co-administration of APAP should thus be considered as a therapeutic option to reduce the occurrence of symptomatic adverse events stemming from ZOL treatment in Japanese patients with primary osteoporosis, particularly in younger patients.